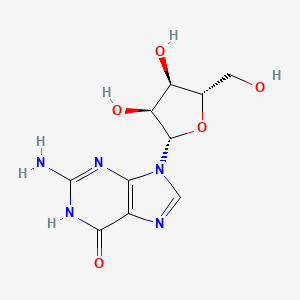
L-Guanosina
Descripción general
Descripción
La L-Guanosina es un nucleósido de purina compuesto por guanina unida a un anillo de ribosa (ribofuranosa) a través de un enlace β-N9-glucosídico . Desempeña un papel crucial en varios procesos bioquímicos, incluida la síntesis de ácidos nucleicos, la transducción de señales y el metabolismo celular. La this compound es conocida por sus propiedades neuroprotectoras y se libera en el cerebro tanto en condiciones fisiológicas como patológicas .
Aplicaciones Científicas De Investigación
La L-Guanosina tiene amplias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . Algunas de sus aplicaciones notables incluyen:
Química: Se utiliza como precursor para la síntesis de otros análogos y derivados de nucleósidos.
Biología: Desempeña un papel en la síntesis de ácidos nucleicos y las vías de señalización celular.
Industria: Se utiliza en la producción de aditivos alimentarios y productos farmacéuticos.
Mecanismo De Acción
La L-Guanosina ejerce sus efectos a través de varios objetivos y vías moleculares. Interactúa con los receptores de adenosina, particularmente los receptores A1 y A2A, para modular las vías de señalización celular . Además, la this compound influye en los niveles de monofosfato cíclico de adenosina y monofosfato cíclico de guanosina, que están involucrados en la transducción de señales . También exhibe efectos neuroprotectores al reducir el estrés oxidativo, la neuroinflamación y la excitotoxicidad .
Safety and Hazards
Direcciones Futuras
Guanosine has shown promise in several in vitro and/or in vivo experimental models of central nervous system (CNS) diseases including ischemic stroke, Alzheimer’s disease, Parkinson’s disease, spinal cord injury, nociception, and depression . The future directions in approaches to guanosine application in ischemic stroke are being explored .
Análisis Bioquímico
Biochemical Properties
L-Guanosine participates in several biochemical reactions, primarily through its conversion to guanosine monophosphate (GMP) and subsequently to GTP. It interacts with enzymes such as guanosine kinase, which phosphorylates L-Guanosine to GMP. Additionally, L-Guanosine is involved in the purine salvage pathway, where it is recycled to form nucleotides. The interactions of L-Guanosine with these enzymes are critical for maintaining nucleotide pools within the cell .
Cellular Effects
L-Guanosine influences various cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in the purinergic signaling pathway, where it binds to specific receptors on the cell surface, triggering downstream signaling cascades. These pathways can affect gene expression and cellular metabolism, leading to changes in cell function. For example, L-Guanosine has been shown to reduce neuroinflammation and oxidative stress in neuronal cells .
Molecular Mechanism
At the molecular level, L-Guanosine exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in nucleotide metabolism, such as guanosine kinase and GMP synthetase. Additionally, L-Guanosine can modulate gene expression by influencing transcription factors and other regulatory proteins. These interactions are essential for the compound’s role in cellular processes and its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Guanosine can change over time due to its stability and degradation. Studies have shown that L-Guanosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to L-Guanosine has been observed to have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of L-Guanosine vary with different dosages in animal models. At low doses, L-Guanosine has been shown to have neuroprotective effects, reducing neuroinflammation and oxidative stress. At high doses, it can have toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
L-Guanosine is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of nucleotides. It interacts with enzymes such as guanosine kinase, GMP synthetase, and inosine monophosphate dehydrogenase. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper cellular function .
Transport and Distribution
Within cells, L-Guanosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of L-Guanosine into cells and its distribution to various cellular compartments. The localization and accumulation of L-Guanosine can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .
Subcellular Localization
L-Guanosine is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, L-Guanosine can be phosphorylated to GMP in the cytoplasm and then transported to the nucleus, where it participates in nucleic acid synthesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La L-Guanosina se puede sintetizar a través de varios métodos, incluida la síntesis química y la fermentación microbiana. Una ruta sintética común implica la reacción de guanina con ribosa en presencia de un catalizador ácido para formar el enlace β-N9-glucosídico . Otro método implica el uso de fosforribosiltransferasas para catalizar la formación de guanosina a partir de guanina y ribosa-5-fosfato .
Métodos de producción industrial: La producción industrial de this compound a menudo se basa en la fermentación microbiana utilizando cepas de Escherichia coli genéticamente modificadas. Estas cepas se optimizan para sobreexpresar la vía de síntesis de purinas y otras enzimas relevantes para mejorar la producción de guanosina . El proceso de fermentación generalmente se lleva a cabo en reactores de alimentación por lotes para lograr altos rendimientos.
Análisis De Reacciones Químicas
Tipos de reacciones: La L-Guanosina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, se puede fosforilar para formar monofosfato de guanosina, monofosfato cíclico de guanosina, difosfato de guanosina y trifosfato de guanosina .
Reactivos y condiciones comunes:
Oxidación: La this compound se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican sustitución nucleofílica utilizando reactivos como haluros de alquilo o cloruros de acilo.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados fosforilados de guanosina, que desempeñan funciones esenciales en la señalización celular y el metabolismo .
Comparación Con Compuestos Similares
La L-Guanosina es única entre los nucleósidos de purina debido a sus propiedades neuroprotectoras específicas y sus interacciones con los receptores de adenosina . Compuestos similares incluyen:
Adenosina: Otro nucleósido de purina que actúa como neuromodulador y tiene efectos neuroprotectores.
Inosina: Un nucleósido de purina con propiedades antiinflamatorias y neuroprotectoras.
Citidina: Un nucleósido de pirimidina involucrado en la síntesis de ácidos nucleicos y el metabolismo celular.
La this compound destaca por sus interacciones específicas con los receptores de adenosina y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-GIMIYPNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


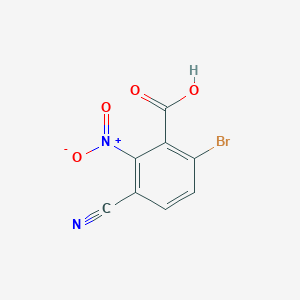
![5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate](/img/structure/B1460568.png)
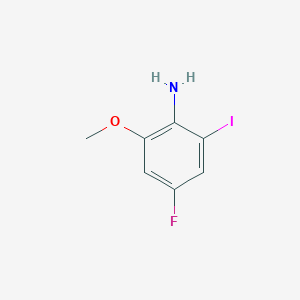
![7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide](/img/structure/B1460570.png)
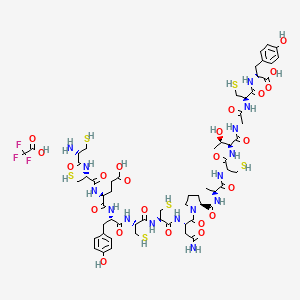
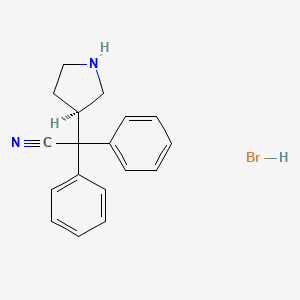

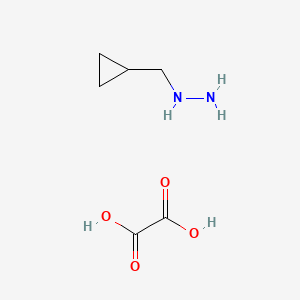


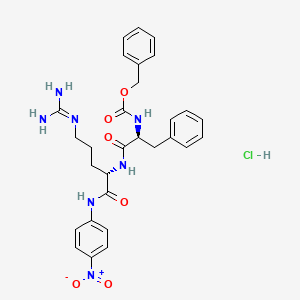
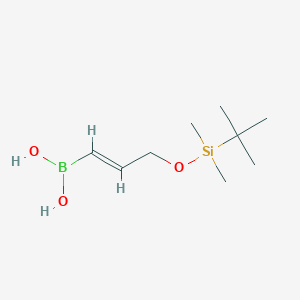
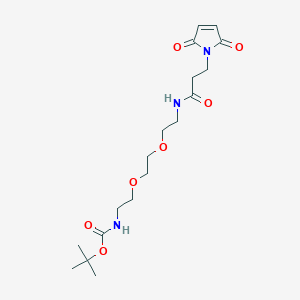
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
